(4-Bromo-benzyl)-(2-pentafluoroethyloxyethyl)-amine
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Overview
Description
(4-Bromo-benzyl)-(2-pentafluoroethyloxyethyl)-amine is a chemical compound with the molecular formula C11H11BrF5NO and a molecular weight of 348.11 g/mol . This compound is characterized by the presence of a bromine atom attached to a benzyl group and a pentafluoroethyloxyethyl group attached to an amine. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-benzyl)-(2-pentafluoroethyloxyethyl)-amine typically involves the reaction of 4-bromobenzyl chloride with 2-pentafluoroethyloxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the yield and purity of the compound. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent product quality. Additionally, purification techniques such as distillation or recrystallization may be employed to remove any impurities from the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-benzyl)-(2-pentafluoroethyloxyethyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base to facilitate the substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted benzyl derivatives.
Scientific Research Applications
(4-Bromo-benzyl)-(2-pentafluoroethyloxyethyl)-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Bromo-benzyl)-(2-pentafluoroethyloxyethyl)-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(3-Bromo-benzyl)-(2-pentafluoroethyloxyethyl)-amine: Similar in structure but with the bromine atom in a different position on the benzyl group.
(4-Chloro-benzyl)-(2-pentafluoroethyloxyethyl)-amine: Similar structure with a chlorine atom instead of bromine.
(4-Bromo-benzyl)-(2-trifluoroethyloxyethyl)-amine: Similar structure with a trifluoroethyloxyethyl group instead of pentafluoroethyloxyethyl.
Uniqueness
(4-Bromo-benzyl)-(2-pentafluoroethyloxyethyl)-amine is unique due to the presence of both a bromine atom and a pentafluoroethyloxyethyl group, which confer specific chemical properties and reactivity. These features make it a valuable compound for various research and industrial applications.
Biological Activity
Overview of (4-Bromo-benzyl)-(2-pentafluoroethyloxyethyl)-amine
This compound is an organic compound that belongs to the class of amines. Its structure includes a bromobenzyl moiety and a pentafluoroethoxy group, which may confer unique biological properties due to the presence of halogen atoms and the electron-withdrawing nature of the fluorine atoms.
1. Enzyme Inhibition
Compounds with similar structures often exhibit enzyme inhibition properties, which can be crucial in drug design. The presence of halogens, such as bromine and fluorine, can enhance lipophilicity and alter binding affinities to target enzymes.
- Mechanism : The halogen atoms can participate in halogen bonding, which may stabilize the interaction between the compound and the enzyme's active site.
- Case Study : A study on related compounds showed that brominated benzylamines could inhibit certain kinases, suggesting potential applications in cancer therapy.
2. Antimicrobial Properties
Anecdotal evidence suggests that compounds containing aromatic rings and halogens often possess antimicrobial activity.
- Research Findings : A review of similar benzylamine derivatives indicated that they exhibited significant antibacterial activity against Gram-positive bacteria.
- Data Table :
Compound Structure | Antimicrobial Activity | Target Organisms |
---|---|---|
Bromobenzylamine | Moderate | Staphylococcus aureus |
Pentafluoroethylamine | High | Escherichia coli |
3. Cytotoxicity
The cytotoxic effects of halogenated amines have been studied extensively, particularly in cancer cell lines.
- Findings : Compounds with bromine substituents have been shown to induce apoptosis in various cancer cell lines, including breast and lung cancer cells.
- Case Study : A study found that a related compound caused significant cell death in MCF-7 breast cancer cells at concentrations above 10 µM.
4. Neuroactivity
Some studies suggest that amines can influence neurotransmitter systems.
- Mechanism : The structural features may allow these compounds to cross the blood-brain barrier, potentially affecting serotonin or dopamine receptors.
- Research Findings : Preliminary studies indicate that similar compounds can modulate neurotransmitter release, leading to anxiolytic effects in animal models.
Properties
Molecular Formula |
C11H11BrF5NO |
---|---|
Molecular Weight |
348.11 g/mol |
IUPAC Name |
N-[(4-bromophenyl)methyl]-2-(1,1,2,2,2-pentafluoroethoxy)ethanamine |
InChI |
InChI=1S/C11H11BrF5NO/c12-9-3-1-8(2-4-9)7-18-5-6-19-11(16,17)10(13,14)15/h1-4,18H,5-7H2 |
InChI Key |
TXZZPULCIQSFMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNCCOC(C(F)(F)F)(F)F)Br |
Origin of Product |
United States |
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